

Tricosanoic Acid in Human Skin Lipids: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosanoic acid (C23:0) is a saturated very long-chain fatty acid (VLCFA) present in trace amounts in human skin lipids. As a component of the skin's complex lipid matrix, it contributes to the structural integrity and barrier function of the epidermis. This technical guide provides a comprehensive overview of tricosanoic acid's presence, biosynthesis, analytical methodologies for its detection, and its potential role in skin health and disease. While specific quantitative data for tricosanoic acid in skin lipids is limited in published literature, this guide synthesizes available information on very long-chain and odd-chain fatty acids to provide a thorough understanding for research and development purposes.

Data Presentation: Quantitative Analysis of Fatty Acids in Human Skin Lipids

While specific concentrations of tricosanoic acid in human skin lipids are not widely reported, the following tables provide context on the general composition of fatty acids in human sebum and stratum corneum, including data on other odd-chain fatty acids where available. This data is essential for comparative analysis and for understanding the relative abundance of different fatty acid species.

Table 1: Fatty Acid Composition of Human Sebum



Fatty Acid	Carbon Number and Unsaturation	Relative Abundance (%)
Myristic Acid	C14:0	~5
Palmitic Acid	C16:0	~25
Palmitoleic Acid	C16:1	~10
Stearic Acid	C18:0	~10
Oleic Acid	C18:1	~25
Linoleic Acid	C18:2	~10
Other Saturated and Unsaturated Fatty Acids	-	Balance
Tricosanoic Acid	C23:0	Trace amounts detected

Note: Relative abundances are approximate and can vary significantly between individuals and body sites.

Table 2: Free Fatty Acid Composition of Human Stratum Corneum

Fatty Acid	Carbon Number and Unsaturation	Relative Abundance (%)
Palmitic Acid	C16:0	~20
Stearic Acid	C18:0	~10
Oleic Acid	C18:1	~15
Arachidic Acid	C20:0	~5
Behenic Acid	C22:0	~10
Lignoceric Acid	C24:0	~15
Cerotic Acid	C26:0	~10
Tricosanoic Acid	C23:0	Present as a minor component



Note: The stratum corneum is enriched in very long-chain saturated fatty acids, which are crucial for the skin's barrier function.

Biosynthesis of Tricosanoic Acid in Human Skin

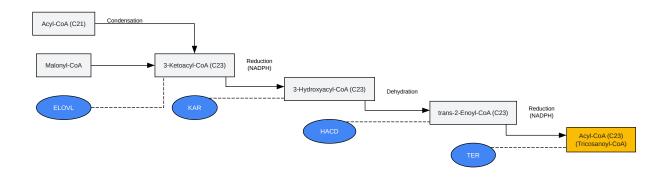
Tricosanoic acid, as a very long-chain fatty acid, is synthesized in the endoplasmic reticulum of keratinocytes and sebocytes through a cyclical process of fatty acid elongation. This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs).

The biosynthesis of tricosanoic acid likely begins with a shorter odd-chain fatty acid precursor, which is then elongated. The key enzymes involved in each step of the elongation cycle are:

- Condensation: This is the rate-limiting step and is catalyzed by ELOVL enzymes. For the
 synthesis of VLCFAs, ELOVL4 is particularly important as it is involved in the elongation of
 fatty acids with 26 carbons and longer.[1][2][3] The synthesis of a C23 fatty acid would
 involve the elongation of a C21 precursor.
- Reduction: The resulting 3-ketoacyl-CoA is reduced by 3-ketoacyl-CoA reductase (KAR).
- Dehydration: The 3-hydroxyacyl-CoA is then dehydrated by 3-hydroxyacyl-CoA dehydratase (HACD).
- Second Reduction: Finally, the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TER) to produce a saturated acyl-CoA that is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length of 23 carbons is achieved.





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Caption: Biosynthesis of Tricosanoyl-CoA via the fatty acid elongation cycle.

Experimental Protocols

Accurate quantification of tricosanoic acid in the complex matrix of human skin lipids requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed.

Lipid Extraction from Human Skin Samples

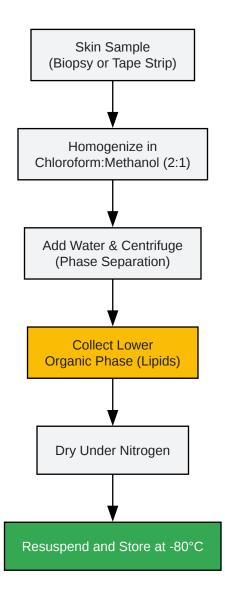
This protocol is a generalized procedure for the extraction of total lipids from skin biopsy or stratum corneum tape stripping samples.

- Sample Collection: Obtain skin samples (biopsy or tape strips) and immediately store at -80°C to prevent lipid degradation.
- Homogenization: Homogenize the weighed tissue sample in a mixture of chloroform and methanol (2:1, v/v) using a tissue homogenizer.
- Phase Separation: Add water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v). Vortex the mixture thoroughly and centrifuge to



separate the phases.

- Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Drying: Dry the collected lipid extract under a gentle stream of nitrogen.
- Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.



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Caption: Workflow for the extraction of total lipids from human skin samples.



Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tricosanoic Acid

For the analysis of free fatty acids, a derivatization step is necessary to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).

- Derivatization to FAMEs:
 - To the dried lipid extract, add a solution of 14% boron trifluoride in methanol (BF3-methanol).
 - Heat the mixture at 60°C for 30 minutes.
 - After cooling, add hexane and water to extract the FAMEs into the hexane layer.
 - Collect the upper hexane layer containing the FAMEs.
- GC-MS Instrumentation and Parameters:
 - Gas Chromatograph: Agilent 7890B GC or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Injector Temperature: 250°C.
 - Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp 1: 10°C/min to 180°C.
 - Ramp 2: 5°C/min to 240°C, hold for 10 minutes.



- MSD Parameters:
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-550.
- Quantification: Tricosanoic acid methyl ester is identified based on its retention time and mass spectrum. Quantification is performed using an internal standard (e.g., heptadecanoic acid, C17:0) and a calibration curve of a tricosanoic acid standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of Tricosanoic Acid

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and can be performed with or without derivatization.

- Sample Preparation (without derivatization):
 - Reconstitute the dried lipid extract in a suitable solvent mixture, such as methanol:isopropanol (1:1, v/v).
- LC-MS/MS Instrumentation and Parameters:
 - Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
 - Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
 - Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 μm) or equivalent.
 - Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and
 0.1% formic acid.



Gradient: A linear gradient from 40% to 100% Mobile Phase B over 10 minutes.

Flow Rate: 0.4 mL/min.

Column Temperature: 55°C.

MS/MS Parameters:

Ionization Mode: Negative Electrospray Ionization (ESI-).

Capillary Voltage: 2.5 kV.

Source Temperature: 150°C.

■ Desolvation Temperature: 500°C.

- Multiple Reaction Monitoring (MRM) Transition for Tricosanoic Acid: Precursor ion (m/z 353.3) → Product ion (m/z 353.3, for quantification) and other characteristic fragment ions.
- Quantification: Quantification is achieved using an internal standard (e.g., C17:0 or a stable isotope-labeled C23:0) and a calibration curve.

Role and Function in Skin Lipids

As a very long-chain saturated fatty acid, tricosanoic acid contributes to the overall hydrophobicity and structural integrity of the skin's lipid barrier. The presence of odd-chain fatty acids, although in lower abundance, may play a role in maintaining the fluidity and organization of the lipid lamellae in the stratum corneum.

Deficiencies in VLCFAs, due to genetic mutations in elongase enzymes like ELOVL4, have been shown to cause severe skin barrier defects, leading to conditions like ichthyosis.[1] This underscores the importance of the entire spectrum of fatty acids, including minor components like tricosanoic acid, in maintaining healthy skin function.

While direct signaling roles for tricosanoic acid in skin have not been extensively studied, fatty acids, in general, are known to act as signaling molecules that can influence inflammation, cell proliferation, and differentiation in the skin.



Conclusion

Tricosanoic acid is a minor but integral component of the complex lipid matrix of human skin. Its biosynthesis via the ELOVL-mediated fatty acid elongation pathway highlights the intricate enzymatic processes required to maintain the diverse lipid profile of the skin. While quantitative data remains sparse, advanced analytical techniques such as GC-MS and LC-MS/MS provide the necessary tools for its detection and quantification. Further research into the specific roles of odd-chain and very long-chain fatty acids, including tricosanoic acid, will undoubtedly shed more light on their importance in skin health and provide potential targets for the development of novel dermatological therapies.

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